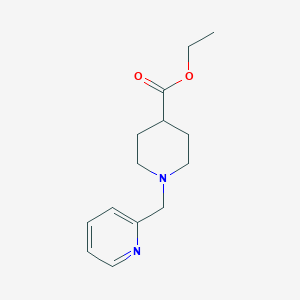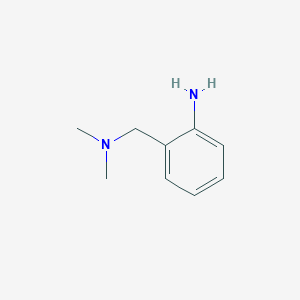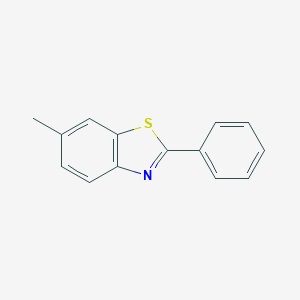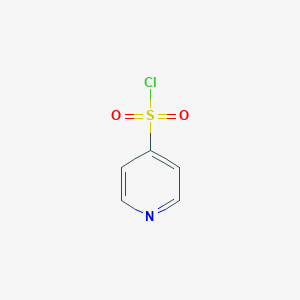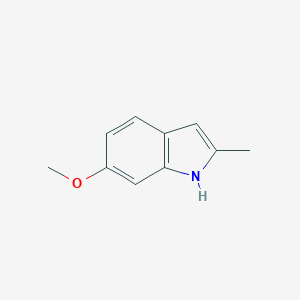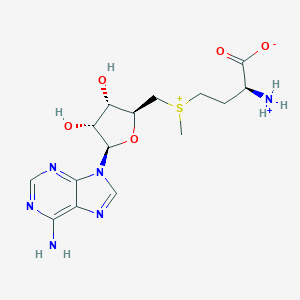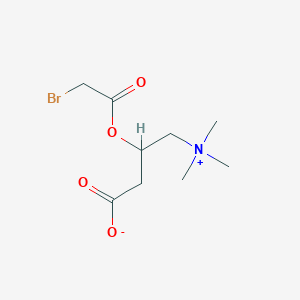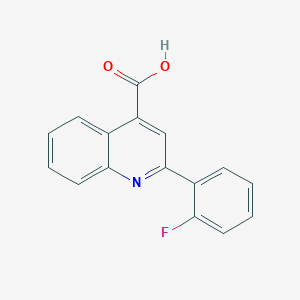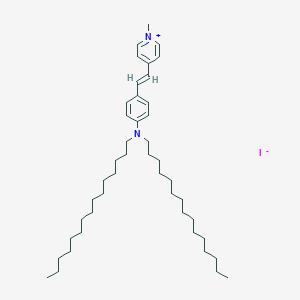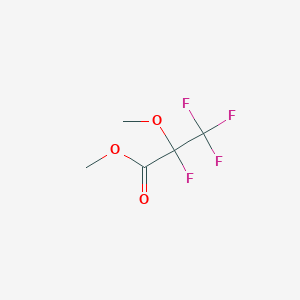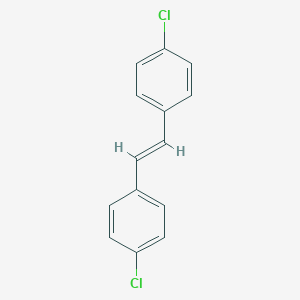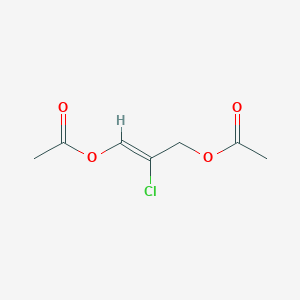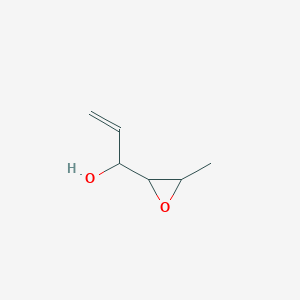
1-(3-Methyloxiran-2-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyloxiran-2-yl)prop-2-en-1-ol, also known as allyl glycidyl ether, is a chemical compound that is commonly used in scientific research applications. This compound has a unique structure that makes it useful in a variety of different experiments, particularly those related to biochemistry and physiology. In
Aplicaciones Científicas De Investigación
Allyl glycidyl ether is commonly used in scientific research applications, particularly those related to biochemistry and physiology. This compound is often used as a cross-linking agent in the synthesis of polymers and resins. It is also used as a reactive diluent in the formulation of adhesives and coatings. Additionally, 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is used in the synthesis of surfactants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is not well understood. However, it is believed that this compound acts as a reactive electrophile, which can form covalent bonds with nucleophilic groups in proteins and other biomolecules. This reactivity makes 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether useful in a variety of different experiments, particularly those related to protein modification and cross-linking.
Efectos Bioquímicos Y Fisiológicos
Allyl glycidyl ether has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is its reactivity. This compound can form covalent bonds with a variety of different biomolecules, which makes it useful in a variety of different experiments. Additionally, 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is relatively easy to synthesize and is readily available from commercial suppliers. However, there are also limitations to the use of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether in lab experiments. For example, this compound can be toxic and should be handled with care. Additionally, the reactivity of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether can make it difficult to control the extent of modification or cross-linking in experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether. One area of interest is the development of new methods for the synthesis of this compound. Additionally, there is a need for further investigation into the mechanism of action of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether, particularly with regard to its effects on protein modification and cross-linking. Finally, there is a need for further research into the potential applications of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether in the treatment of diseases, particularly those related to inflammation.
Métodos De Síntesis
Allyl glycidyl ether can be synthesized through the reaction of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol alcohol with epichlorohydrin. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and a solvent, such as toluene. The resulting product is then purified through distillation or chromatography to obtain pure 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether.
Propiedades
Número CAS |
128742-87-0 |
|---|---|
Nombre del producto |
1-(3-Methyloxiran-2-yl)prop-2-en-1-ol |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
1-(3-methyloxiran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6-4(2)8-6/h3-7H,1H2,2H3 |
Clave InChI |
IOXISIMWGMDHGT-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C=C)O |
SMILES canónico |
CC1C(O1)C(C=C)O |
Sinónimos |
Oxiranemethanol, -alpha--ethenyl-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



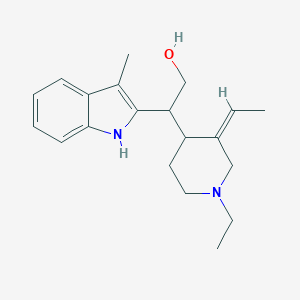
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
